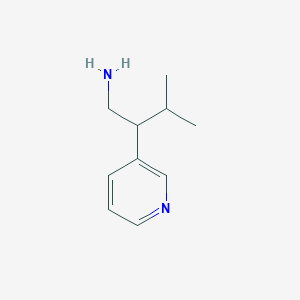

3-Methyl-2-(pyridin-3-yl)butan-1-amine

Description

Properties

IUPAC Name |

3-methyl-2-pyridin-3-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10(6-11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTYNJPTAYLZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368841-25-1 | |

| Record name | 3-methyl-2-(pyridin-3-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyridin-3-yl)butan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methyl-2-butanamine under reductive amination conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields secondary or tertiary amines.

Substitution: Results in various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Applications

Antidepressant Synthesis

3-Methyl-2-(pyridin-3-yl)butan-1-amine is utilized in the synthesis of antidepressant molecules through metal-catalyzed procedures. This application is particularly significant due to the increasing demand for novel antidepressants that can effectively target various neurotransmitter systems. Recent reviews highlight developments in catalytic synthesis methods that incorporate this compound, emphasizing its role in creating more complex therapeutic agents.

Catalytic Reactions

The compound serves as an intermediate in various catalytic reactions, which are essential for synthesizing complex organic molecules. It is involved in procedures that enhance the efficiency of chemical transformations, making it valuable in both academic and industrial settings.

Preliminary studies indicate that this compound may exhibit biological activity relevant to medicinal chemistry. Although specific mechanisms of action have not been fully elucidated, ongoing research aims to explore its interactions with biological targets.

Potential Biological Activities:

- Antidepressant Effects : As noted, it is involved in synthesizing antidepressants, suggesting potential mood-enhancing properties.

- Neuroprotective Properties : Some studies suggest that compounds with similar structural features may offer neuroprotective effects, warranting further investigation into this compound's potential.

Case Studies and Research Findings

-

Synthesis of Antidepressants

A comprehensive review highlighted the role of 3-Methyl-2-(pyridin-3-yl)butan-1-amine in recent advancements in antidepressant synthesis. The study emphasized its effectiveness in metal-catalyzed reactions that yield various antidepressant derivatives. -

Comparative Studies with Similar Compounds

Research comparing 3-Methyl-2-(pyridin-3-yl)butan-1-amine to structurally similar compounds has provided insights into its

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-1-(pyridin-2-yl)butan-1-amine

- 3-Methyl-2-(pyridin-4-yl)butan-1-amine

- 3-Methyl-2-(pyridin-3-yl)butan-2-amine

Uniqueness

3-Methyl-2-(pyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

3-Methyl-2-(pyridin-3-yl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2, with a molecular weight of 162.23 g/mol. The compound consists of a butanamine backbone with a methyl group at the second position and a pyridinyl group at the third position. Its unique structure contributes to its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or activator of specific biochemical pathways:

- Neurotransmitter Modulation : Preliminary studies suggest that it may inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft, which could lead to antidepressant effects.

- Enzyme Interaction : Similar compounds have been shown to interact with dipeptidyl peptidase 4 (DPP4), potentially influencing glucose metabolism and immune response pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : By modulating neurotransmitter levels, it may provide therapeutic benefits in treating depression.

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes .

- Anticancer Potential : Some studies have explored its cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulates neurotransmitter availability | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Anticancer | Exhibits cytotoxicity against multiple cancer cell lines |

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Flow cytometry analysis revealed that it induces apoptosis in these cells, suggesting a mechanism involving caspase activation .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications to the pyridine ring or butanamine backbone significantly affect the compound's biological activity. For instance, substituents on the pyridine ring can enhance or diminish activity against specific targets.

Q & A

Basic Research Question

- Density and Refractive Index : Measure using a pycnometer and Abbe refractometer at 25°C. For mixtures, employ PCP-SAFT modeling to predict phase behavior, though note limitations in amine asymmetry corrections .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition typically occurs above 200°C .

How can computational models like PCP-SAFT be applied to predict the thermodynamic behavior of this amine in mixtures?

Advanced Research Question

PCP-SAFT struggles with amine-containing systems due to asymmetric hydrogen-bonding donor/acceptor sites. To improve accuracy:

Parameterize the model using experimental density and vapor-liquid equilibrium data for analogous amines (e.g., butan-1-amine) .

Introduce asymmetry corrections for hydrogen-bonding interactions, as demonstrated for pentan-2-one/butan-1-amine azeotropes .

What strategies resolve contradictions in NMR data during structural confirmation?

Advanced Research Question

Contradictions may arise from stereochemical ambiguity or solvent effects. Mitigate by:

- 2D NMR : Use HSQC and COSY to resolve overlapping signals (e.g., distinguishing methyl groups at C2 vs. C3) .

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- DFT Calculations : Optimize geometry with Gaussian09 and simulate NMR spectra using the GIAO method .

How to optimize regioselectivity in the synthesis of pyridine-substituted amines?

Advanced Research Question

Regioselectivity challenges in pyridine functionalization can be addressed by:

- Directed Ortho-Metalation : Use a directing group (e.g., -OMe) on pyridine to control methyl group addition. Remove the directing group post-synthesis .

- Catalytic C-H Activation : Employ Pd-catalyzed coupling with methyl halides, leveraging steric effects of the pyridine N-atom to favor 3-substitution .

How to analyze conflicting spectroscopic data between synthetic batches?

Advanced Research Question

Batch-to-batch variability may stem from impurities or isomerization.

- GC-MS : Detect low-level impurities (e.g., unreacted ketone intermediates) using a DB-5 column and EI ionization .

- Chiral HPLC : Resolve enantiomers if unintended stereochemistry occurs (e.g., using a Chiralpak AD-H column) .

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.